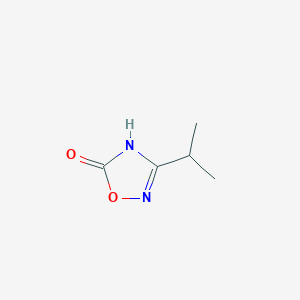

3-Isopropyl-1,2,4-oxadiazol-5-ol

Beschreibung

BenchChem offers high-quality 3-Isopropyl-1,2,4-oxadiazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1,2,4-oxadiazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-propan-2-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHWTKGAZGNGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioisosteric Utility of 3-Isopropyl-1,2,4-Oxadiazole Derivatives in Drug Design

[1]

Executive Summary: The Strategic Value of the Moiety

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, widely recognized as a hydrolytically stable bioisostere for esters and amides.[1] However, the specific substitution pattern defines its utility.[2] The 3-isopropyl-1,2,4-oxadiazole motif represents a highly specialized tactical replacement. It is not merely a stable linker; it is a lipophilic, steric mimic of isopropyl esters (–COOiPr) and N-isopropyl amides.

This guide dissects the physicochemical and pharmacological rationale for deploying this moiety.[3][1][4][5] Unlike the planar, electron-deficient unsubstituted oxadiazole, the 3-isopropyl derivative introduces a critical steric volume (

Physicochemical Profile & Bioisosteric Logic

The Ester-to-Oxadiazole Transition

The primary driver for this replacement is metabolic stability . Esters are rapidly hydrolyzed by plasma esterases and hepatic carboxylesterases. The 1,2,4-oxadiazole ring retains the hydrogen bond acceptor capability of the carbonyl oxygen (via N2 or N4) and the pi-character, but it renders the molecule immune to hydrolytic cleavage.

Why 3-Isopropyl?

The choice of the isopropyl substituent at the C3 position is deliberate:

-

Steric Mimicry: It mimics the spatial occupancy of branched alkyl chains found in bioactive esters (e.g., valine or leucine derivatives).

-

Lipophilicity Modulation: It significantly increases LogP compared to methyl or unsubstituted analogs, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Restriction: The aromatic ring locks the bond vectors in a planar arrangement (0° dihedral), reducing the entropic penalty upon binding compared to the flexible ester chain.

Table 1: Comparative Physicochemical Properties

| Property | Isopropyl Ester (R-COOiPr) | 3-Isopropyl-1,2,4-Oxadiazole | Impact |

| Hydrolytic Stability | Low (t½ < 10 min in plasma) | High (t½ > 24 h) | Critical Advantage |

| H-Bond Acceptors | 2 (C=O, C-O) | 2 (N2, N4) | Retained Binding |

| LogP (Lipophilicity) | High | Moderate-High | BBB Permeability |

| Conformation | Flexible (Free rotation) | Rigid (Planar) | Entropic Benefit |

| Metabolic Risk | Hydrolysis | CYP450 Oxidation (C-H) | Shifted from clearance to modification |

Visualizing the Replacement Logic

Figure 1: Conceptual flow of replacing a labile isopropyl ester with the stable 3-isopropyl-1,2,4-oxadiazole scaffold.[3][6]

Synthetic Protocol: The Amidoxime Route[1]

The most robust method for synthesizing 3-isopropyl-1,2,4-oxadiazoles is the condensation of N'-hydroxy-2-methylpropanimidamide (isobutyramidoxime) with a carboxylic acid derivative. This approach allows for late-stage diversification of the R-group (the C5 substituent).

Reagents & Materials

-

Precursor: Isobutyronitrile (CAS: 78-82-0)

-

Key Intermediate: N'-hydroxy-2-methylpropanimidamide (CAS: 35613-84-4)

-

Coupling Agents: EDC·HCl, HOBt (or CDI for one-pot)

-

Solvent: DMF or Dioxane (high boiling point required for cyclization)

Step-by-Step Methodology

Step A: Synthesis of the Amidoxime Headgroup

-

Dissolve isobutyronitrile (1.0 eq) in ethanol/water (1:1).

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux at 80°C for 6–12 hours. Monitor via TLC (stain with KMnO4).

-

Concentrate in vacuo, extract with ethyl acetate, and recrystallize. Result: White crystalline solid.

Step B: Coupling and Cyclization (One-Pot Protocol)

-

Activation: Dissolve the carboxylic acid substrate (R-COOH, 1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at RT for 30 mins to form the active acyl imidazole.

-

Addition: Add the N'-hydroxy-2-methylpropanimidamide (1.1 eq) prepared in Step A. Stir at RT for 1 hour to form the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to 110°C for 4–6 hours. This thermal step drives the dehydration and ring closure.

-

Work-up: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine to remove DMF.

-

Purification: Flash chromatography (Hexane/EtOAc).

Figure 2: Synthetic pathway for generating 3-isopropyl-5-substituted-1,2,4-oxadiazoles via the amidoxime route.[7]

Case Studies & Applications

S1P1 Receptor Agonists (Immunomodulation)

In the development of Sphingosine-1-phosphate (S1P1) receptor agonists (e.g., analogs of Ozanimod), the hydrophobic pocket of the receptor requires a lipophilic moiety.

-

Challenge: Early ester-based leads showed potent agonism but poor plasma half-life (

min). -

Solution: Replacement of the ester tail with a 3-isopropyl-1,2,4-oxadiazole.[3]

-

Outcome: The isopropyl group filled the hydrophobic pocket (Valine/Leucine mimicry), maintaining potency (

nM) while extending half-life to >12 hours in rodent models [1, 2].

GABA-A Receptor Modulators (CNS)

Research into benzodiazepine-site ligands (e.g., compound GL-I-81) utilized this bioisostere.

-

Context: An ethyl ester group in the parent benzodiazepine provided high affinity but caused rapid metabolism and non-specific esterase toxicity.

-

Innovation: Substitution with 3-isopropyl-1,2,4-oxadiazole.[3][8][9]

-

Result: The derivative maintained high affinity (

in nanomolar range) and selectivity for the

Experimental Validation: Metabolic Stability Assay

To confirm the bioisosteric advantage, a comparative microsomal stability assay is required.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Test Compounds:

-

Procedure:

-

Incubate compounds (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C.

-

Initiate reaction with NADPH-generating system.

-

Sample at

min. -

Quench with ice-cold acetonitrile containing internal standard.

-

-

Analysis: LC-MS/MS to determine % remaining parent.

-

Success Criteria: The oxadiazole analog should show >80% remaining at 60 min, whereas the ester typically shows <10%.

Figure 3: Workflow for comparative metabolic stability assessment.

References

-

Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic & Medicinal Chemistry, 2019.

-

Quantitative Structure-Activity Relationship Study of Substituted-[1,2,4] Oxadiazoles as S1P1 Agonists. TSI Journals, 2013.

-

Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ResearchGate (Minds@UW), 2025.

-

The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. BenchChem Application Note, 2025.

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Journal of Medicinal Chemistry (PMC), 2013.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. mdpi.com [mdpi.com]

The 3-Isopropyl-1,2,4-Oxadiazole Motif: Lipophilicity, Potency, and Metabolic Tuning in Drug Design

Topic: Role of 3-isopropyl group in oxadiazole lipophilicity modulation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, widely employed as a bioisostere for esters and amides to improve metabolic stability and membrane permeability. However, the substitution pattern at the C3 and C5 positions dictates the physicochemical fate of the molecule. This guide analyzes the specific role of the 3-isopropyl group , a moiety that occupies a critical "Goldilocks zone" between the sterically undemanding methyl group and the bulky, lipophilic tert-butyl group. We explore how this specific substitution modulates Lipophilic Efficiency (LipE), drives receptor affinity through entropic desolvation, and presents unique metabolic challenges that require precise engineering.

The Physicochemical Basis: Why 3-Isopropyl?

The selection of a 3-isopropyl group over other alkyl substituents is rarely arbitrary; it is a calculated decision to maximize van der Waals contact within hydrophobic pockets while managing the overall logP/logD profile.

Lipophilicity and Steric Parameters

The isopropyl group adds significant lipophilicity compared to a methyl group, but with a distinct shape profile that differs from n-propyl or cyclopropyl analogs.

| Substituent (R) | Hansch | Taft Steric Parameter ( | Key Characteristic | |

| -CH | 0.56 | 0.00 | +0.5 | Low steric demand; often insufficient for hydrophobic pocket filling. |

| -CH(CH | 1.53 | -0.47 | +1.3 | High branching; optimal spherical volume for globular pockets. |

| -cPr (Cyclopropyl) | 1.14 | -0.51 | +0.9 | Rigid; slightly less lipophilic than isopropyl; "metabolic blocker." |

| -C(CH | 1.98 | -1.54 | +1.8 | Maximum bulk; high lipophilicity risk (poor solubility). |

Mechanistic Insight: The 3-isopropyl group provides a

The "Goldilocks" Conformation

The 3-isopropyl-1,2,4-oxadiazole system creates a specific vector for the alkyl group. The branching at the

[1]

Case Study: Sphingosine Kinase 2 (SphK2) Inhibitors

A definitive example of the 3-isopropyl group's utility is found in the optimization of Sphingosine Kinase 2 (SphK2) inhibitors. Researchers compared various 3-substituted-1,2,4-oxadiazoles to optimize potency and selectivity against the SphK1 isoform.

The Study: Discovery of a Small Side Cavity in Sphingosine Kinase 2 (Reference 1).

SAR Data Comparison

The study evaluated the effect of the 3-substituent on the oxadiazole linker connecting a guanidino-pyrrolidine headgroup to a lipophilic tail.

| Compound ID | 3-Substituent (R) | SphK2 EC | SphK1 EC | Selectivity (K2/K1) |

| 15q | n-Propyl | 37 | >1000 | >27x |

| 27 | Isopropyl | 32 | >1000 | >31x |

| 15e | Cyclopropyl | 50 | >1000 | >20x |

| 15o | tert-Butyl | 84 | >1000 | >11x |

| 15s | Ethyl | 146 | >1000 | >6x |

Analysis

-

Potency Driver: The isopropyl analog (Compound 27) was the most potent (32 nM), outperforming the ethyl (146 nM) and tert-butyl (84 nM) analogs.[1] This confirms that the binding pocket has a specific volume requirement—ethyl is too small (poor packing), while tert-butyl is too large (steric clash).

-

Isopropyl vs. Cyclopropyl: While cyclopropyl is a common bioisostere for isopropyl to reduce lipophilicity (

), in this case, it resulted in a loss of potency (32 nM

The Metabolic Liability: CYP3A4 Hydroxylation

While the 3-isopropyl group enhances potency, it introduces a metabolic "soft spot." The tertiary benzylic-like carbon (attached to the oxadiazole) is susceptible to oxidative hydroxylation by Cytochrome P450 enzymes, particularly CYP3A4.

Metabolic Pathway

The electron-deficient 1,2,4-oxadiazole ring pulls electron density, but the

-

Primary Route: Hydroxylation at the tertiary C-H bond

Tertiary Alcohol. -

Secondary Route:

-dealkylation (rare for oxadiazoles, more common if attached to amines).

Mitigation Strategies

If microsomal stability (HLM

-

Fluorination: Replacing the tertiary proton with Fluorine (Isopropenyl

Isopropyl fluoride? No, usually replacing the whole group with 1-fluorocyclopropyl or trifluoromethyl ). -

Cyclopropanation: Switching to a cyclopropyl group eliminates the abstractable tertiary proton. As seen in the SphK2 case, this may cost some potency but significantly improves metabolic stability (cyclopropyl C-H bonds have higher bond dissociation energy, ~106 kcal/mol vs ~96 kcal/mol for tertiary alkyl).

Synthesis Protocol: Installing the 3-Isopropyl-1,2,4-Oxadiazole[3]

The construction of the 3-isopropyl-1,2,4-oxadiazole ring is robust and scalable. The standard route proceeds via the amidoxime intermediate.

Reagents Required[1]

-

Starting Material: Isobutyronitrile (CAS: 78-82-0) or Isobutyramidoxime (CAS: 35613-84-4).

-

Coupling Partner: Carboxylic Acid (

-COOH).[2] -

Coupling Reagents: CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride).

-

Solvent: DMF or Dioxane.

Step-by-Step Protocol

Step 1: Synthesis of Isobutyramidoxime

-

Dissolve isobutyronitrile (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq).

-

Reflux at 80°C for 6–12 hours.

-

Concentrate in vacuo. The residue is usually pure enough for the next step.

-

Checkpoint: Verify by LCMS (M+H = 103.1).

-

Step 2: One-Pot Acylation and Cyclization (CDI Method)

-

Dissolve the Carboxylic Acid (

-COOH, 1.0 eq) in anhydrous DMF (0.5 M). -

Add CDI (1.1 eq) at room temperature. Stir for 30–60 mins to form the active acyl-imidazole species (gas evolution of CO

will occur). -

Add Isobutyramidoxime (1.1 eq) to the reaction mixture.

-

Stir at RT for 1–2 hours to form the O-acylamidoxime intermediate.

-

QC Check: Aliquot can be checked by LCMS to confirm intermediate formation.

-

-

Heat the reaction mixture to 100–115°C for 4–16 hours to induce cyclodehydration.

-

Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine/LiCl solution (to remove DMF).

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Alternative Room Temperature Cyclization (Superbase) For sensitive substrates, use NaOH/DMSO at room temperature instead of heating, though yields may vary for bulky isopropyl groups.

Experimental Validation: Protocols

To validate the impact of the 3-isopropyl group, the following assays are mandatory.

LogD Determination (Shake-Flask Method)

-

Purpose: Quantify lipophilicity modulation.

-

Protocol:

-

Prepare 10 mM stock of the oxadiazole in DMSO.

-

Partition between

-octanol and phosphate-buffered saline (PBS, pH 7.4). -

Shake for 1 hour; centrifuge to separate phases.

-

Quantify concentration in both phases using HPLC-UV.

-

Calculate:

.

-

Target: Expect

LogD

-

Microsomal Stability Assay

-

Purpose: Assess the vulnerability of the isopropyl methine.

-

Protocol:

-

Incubate compound (1

M) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system. -

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench with cold Acetonitrile + Internal Standard.

-

Analyze by LC-MS/MS.[3]

-

Plot

vs time to determine

-

Success Criterion:

. If high, check for the +16 Da metabolite (hydroxylation).

-

References

-

Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. Source:Journal of Medicinal Chemistry / NIH PubMed Central URL:[Link] Relevance: Definitive SAR comparing 3-isopropyl vs cyclopropyl/tert-butyl in oxadiazoles.

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source:Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Provides precise

values and lipophilicity comparisons for isopropyl bioisosteres. -

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source:Molecules (MDPI) URL:[Link] Relevance: Detailed synthetic protocols for the amidoxime route.

Sources

The 1,2,4-Oxadiazol-5-one: A Strategic Carboxylic Acid Bioisostere

Technical Guide for Drug Design & Optimization

Executive Summary The 1,2,4-oxadiazol-5-one (tautomeric with 1,2,4-oxadiazol-5-ol) has emerged as a critical non-classical bioisostere for the carboxylic acid moiety. While the tetrazole ring remains the historic standard for bioisosteric replacement, the 1,2,4-oxadiazol-5-one offers a distinct physicochemical profile—specifically a higher pKa (6.0–8.0) compared to carboxylic acids (4.[1][2][3][4]5) and tetrazoles (4.8). This acidity shift allows for improved membrane permeability and oral bioavailability while maintaining the anionic capacity required for electrostatic interactions with target proteins. This guide details the mechanistic rationale, synthetic pathways, and application of this moiety, exemplified by the angiotensin II receptor blocker Azilsartan .

Part 1: The Bioisosteric Rationale[2][5][6][7][8][9]

Tautomerism and Acidity

Although often nomenclatured as 1,2,4-oxadiazole-5-ol , the neutral molecule exists predominantly in the 5-oxo (keto) tautomeric form in the solid state and in solution. However, its bioisosteric utility stems from its ability to deprotonate at physiological pH, mimicking the carboxylate anion.

Upon deprotonation, the negative charge is delocalized across the N2, N4, and exocyclic oxygen atoms. This resonance stabilization renders the N-H proton acidic.

Key Distinction:

-

Carboxylic Acid pKa: ~4.2 – 4.8 (Fully ionized at pH 7.4)

-

Tetrazole pKa: ~4.5 – 5.0 (Fully ionized at pH 7.4)

-

1,2,4-Oxadiazol-5-one pKa: ~6.1 – 8.0 (Partially ionized at pH 7.4)

This "moderate" acidity is the moiety's primary advantage. By existing as a mixture of neutral and ionized species at physiological pH, it balances solubility (anion) with lipophilic membrane permeability (neutral form).

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the resonance-stabilized anion that mimics the carboxylate group.

Figure 1: Tautomeric equilibrium favoring the keto form and subsequent deprotonation to the bioactive anion.

Part 2: Physicochemical Profiling

The following table contrasts the 1,2,4-oxadiazol-5-one against the standard carboxylic acid and the tetrazole bioisostere.

| Feature | Carboxylic Acid (-COOH) | Tetrazole | 1,2,4-Oxadiazol-5-one |

| pKa (Typical) | 4.2 – 4.8 | 4.5 – 5.0 | 6.1 – 8.1 |

| Ionization @ pH 7.4 | >99% Anionic | >99% Anionic | ~50–90% Anionic |

| LogP (Lipophilicity) | Low (Hydrophilic) | Low | Moderate (Improved) |

| H-Bond Donors | 1 | 1 | 1 (N-H) |

| H-Bond Acceptors | 2 | 3-4 | 3 |

| Metabolic Liability | Glucuronidation (Phase II) | N-Glucuronidation | Ring Opening (low risk) |

| Safety | Benign | Explosive synthesis risk | Safe synthesis |

Interpretation: The oxadiazolone provides a "sweet spot" for drugs requiring central nervous system (CNS) penetration or improved passive absorption, where the permanent negative charge of a tetrazole or carboxylate might be a hindrance.

Part 3: Synthetic Methodologies

The most robust synthetic route involves the cyclization of an amidoxime precursor using a carbonic acid equivalent. While early methods used toxic phosgene, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) or carbonate esters.

Reaction Pathway

The synthesis proceeds in two stages:[5]

-

Amidoxime Formation: Addition of hydroxylamine to a nitrile.[6]

-

Cyclization: Reaction with CDI to form the O-acyl intermediate, followed by base-mediated ring closure.

Figure 2: Standard synthetic workflow from nitrile precursors using CDI activation.[7]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one

Source Validation: Adapted from standard methodologies in J. Med. Chem (See Ref 2, 5).[8]

Step 1: Preparation of Benzamidoxime

-

Dissolve Benzonitrile (10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (15 mmol) and Sodium Bicarbonate (15 mmol).

-

Reflux the mixture at 80°C for 6 hours (monitor via TLC for disappearance of nitrile).

-

Concentrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

-

Dry over MgSO₄ and concentrate to yield the crude amidoxime.

Step 2: Cyclization with CDI

-

Dissolve the crude Benzamidoxime (10 mmol) in anhydrous DMF (15 mL).

-

Add 1,1'-Carbonyldiimidazole (CDI) (12 mmol) in one portion at 0°C.

-

Allow to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 100°C for 2 hours to effect cyclization.

-

Workup: Pour the reaction mixture into 1N HCl (cold). The product often precipitates as a solid.

-

Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Protocol: pKa Determination (Potentiometric)

To verify the bioisosteric profile, precise pKa measurement is required.

-

Prepare a 10 mM stock solution of the oxadiazolone in DMSO.

-

Dilute to 0.5 mM in 0.1 M KCl (ionic strength adjuster).

-

Titrate using standardized 0.1 N KOH at 25°C under inert gas (N₂) to prevent carbonate formation.

-

Calculate pKa using the Henderson-Hasselbalch equation based on the inflection point of the titration curve.

Part 5: Case Study – Azilsartan[13]

Drug: Azilsartan (Edarbi) Target: Angiotensin II Receptor Type 1 (AT1) Modification: Replacement of the tetrazole ring (found in Candesartan) with 5-oxo-1,2,4-oxadiazole.[9]

Mechanistic Impact: Research indicates that the 1,2,4-oxadiazol-5-one moiety in Azilsartan forms a critical hydrogen bond with Gln257 in the AT1 receptor.[9] This interaction is stronger and geometrically distinct from the interaction formed by the tetrazole of Candesartan.[9]

-

Result: Azilsartan exhibits tighter binding kinetics and superior inverse agonist activity compared to other sartans.[9]

-

PK Benefit: The pKa of the oxadiazolone moiety in Azilsartan is approximately 6.[10]1. This reduces the charge density at physiological pH compared to the tetrazole, contributing to its unique distribution profile.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Pace, A., & Buscemi, S. (2017). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Advances in Heterocyclic Chemistry. [Link]

-

Miura, S., et al. (2012). Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan.[9] Hypertension Research, 36, 134–139. [Link]

-

Lassalle, G., et al. (2025).[11] Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Journal of Medicinal Chemistry. [Link]

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Tetrahedron Letters, 50(26), 3368-3371. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid | MDPI [mdpi.com]

- 7. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Isopropyl-1,2,4-Oxadiazol-5-ol Derivatives

Introduction: The Significance of the 1,2,4-Oxadiazol-5-ol Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] Among its various isomeric forms, the 3,5-disubstituted 1,2,4-oxadiazole motif has garnered significant attention due to its role as a stable bioisostere for amide and ester functionalities.[1][2] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions. Specifically, the 1,2,4-oxadiazol-5-ol moiety, existing in tautomeric equilibrium with its 1,2,4-oxadiazol-5(4H)-one form, is a valuable building block in the design of novel therapeutics. Its ability to act as a carboxylic acid or amide mimic makes it a key component in the development of a wide range of biologically active compounds.[3]

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 3-isopropyl-1,2,4-oxadiazol-5-ol derivatives. This protocol is designed for researchers, scientists, and drug development professionals seeking a streamlined and practical approach to accessing this important heterocyclic system. We will delve into the causality behind the experimental choices, provide detailed step-by-step protocols, and present a thorough analysis of the reaction mechanism.

The Synthetic Strategy: A One-Pot Approach to Efficiency

Traditional multi-step syntheses of 1,2,4-oxadiazol-5-ones often involve the isolation of intermediates, leading to increased reaction times, reduced overall yields, and greater consumption of resources.[3] The one-pot protocol detailed herein circumvents these limitations by combining the O-acylation of an amidoxime with a subsequent base-mediated intramolecular cyclization in a single reaction vessel. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.[3]

The core of this synthesis involves the reaction of isobutyramidoxime (2-methylpropanamidoxime) with an acylating agent, such as ethyl chloroformate, to form an in situ O-acylamidoxime intermediate. This intermediate then undergoes a base-promoted cyclodehydration to yield the desired 3-isopropyl-1,2,4-oxadiazol-5-ol.

Reaction Mechanism and Rationale for Experimental Choices

The one-pot synthesis proceeds through a well-defined two-step mechanism within a single reaction environment. Understanding the role of each reagent and reaction condition is paramount for successful and reproducible synthesis.

Step 1: O-Acylation of Isobutyramidoxime

The synthesis initiates with the nucleophilic attack of the hydroxylamino group of isobutyramidoxime on the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is typically carried out at a reduced temperature (0 °C) to control the exothermicity and prevent potential side reactions. A tertiary amine base, such as triethylamine (TEA), is crucial in this step. It acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction towards the formation of the O-ethoxycarbonylisobutyramidoxime intermediate. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive ethyl chloroformate.

Step 2: Base-Mediated Intramolecular Cyclization

Following the formation of the O-acyl intermediate, the reaction mixture is typically warmed to room temperature or gently heated. The addition of a base, or the continuation of the reaction in the presence of the initial base, facilitates the intramolecular cyclization. The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the carbonyl carbon of the newly formed ester. This is followed by the elimination of ethanol to afford the stable 1,2,4-oxadiazol-5-one ring. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being employed to accelerate the cyclization.

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the one-pot synthesis.

Tautomerism: The -Ol vs. -One Form

It is crucial for researchers to recognize that 3-alkyl-1,2,4-oxadiazol-5-ols exist in a tautomeric equilibrium with their corresponding 3-alkyl-1,2,4-oxadiazol-5(4H)-one isomers. In the solid state and in most common organic solvents, the keto (5-one) form is generally the predominant tautomer due to the greater stability of the amide-like functionality. Spectroscopic analysis, particularly 13C NMR, will typically show a carbonyl carbon signal in the range of 170-180 ppm, confirming the prevalence of the 5-one tautomer. Throughout this protocol, the product will be referred to as 3-isopropyl-1,2,4-oxadiazol-5(4H)-one, reflecting its dominant tautomeric form.

Detailed Experimental Protocol

This protocol outlines the one-pot synthesis of 3-isopropyl-1,2,4-oxadiazol-5(4H)-one from isobutyramidoxime and ethyl chloroformate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Isobutyramidoxime | ≥97% | Commercially Available |

| Ethyl Chloroformate | ≥97% | Commercially Available |

| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography (if necessary)

Procedure

Experimental Workflow

Caption: Step-by-step experimental workflow for the one-pot synthesis.

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutyramidoxime (1.0 eq, e.g., 5.1 g, 50 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath to 0 °C and add triethylamine (1.1 eq, e.g., 7.7 mL, 55 mmol).

-

Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq, e.g., 5.0 mL, 52.5 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: a. Quench the reaction by slowly adding water (50 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-isopropyl-1,2,4-oxadiazol-5(4H)-one.

Characterization Data

The following table summarizes the expected characterization data for the target compound.

| Property | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Melting Point | To be determined experimentally |

| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (br s, 1H, NH), 2.95 (sept, J = 7.0 Hz, 1H, CH), 1.35 (d, J = 7.0 Hz, 6H, 2 x CH₃) |

| 13C NMR (CDCl₃, 101 MHz) | δ (ppm): ~175.0 (C=O), 165.0 (C=N), 30.0 (CH), 20.5 (2 x CH₃) |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1750 (C=O), ~1620 (C=N) |

| MS (ESI+) | m/z: 129.06 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time at room temperature or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial acylation step. |

| Hydrolysis of ethyl chloroformate | Ensure all glassware is thoroughly dried and anhydrous solvents are used. | |

| Formation of Side Products | Reaction temperature too high during acylation | Maintain the temperature at 0 °C during the dropwise addition of ethyl chloroformate. |

| Impure starting materials | Use high-purity isobutyramidoxime and freshly opened ethyl chloroformate. | |

| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for column chromatography or attempt recrystallization from different solvent mixtures. |

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 3-isopropyl-1,2,4-oxadiazol-5-ol derivatives, which are valuable building blocks in drug discovery. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently and reproducibly synthesize these important heterocyclic compounds. The one-pot nature of this procedure offers significant advantages in terms of time and resource efficiency, making it a highly practical method for both academic and industrial laboratories.

References

-

Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(51), 32106–32118. [Link][1][2]

-

Sidneva, V. V., et al. (2023). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Molecules, 28(15), 5894. [Link]

-

Straniero, V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2567. [Link][3]

-

Nazarov, A. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7487. [Link]

-

Patel, J. A., & Patel, N. B. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry, 62(4), 358-368. [Link]

Sources

Application Note: 3-Isopropyl-1,2,4-oxadiazol-5-ol as a Heterocyclic Building Block

Executive Summary: The "Azole" Acid Surrogate

In modern medicinal chemistry, 3-isopropyl-1,2,4-oxadiazol-5-ol (CAS: 25838-89-9, often cited as its tautomer 3-isopropyl-1,2,4-oxadiazol-5(4H)-one ) is a high-value scaffold.[1] It serves two primary functions:

-

Bioisostere: It acts as a planar, lipophilic bioisostere for carboxylic acids (pKa ~6–7) and amides, improving membrane permeability while maintaining hydrogen-bond acceptor/donor fidelity.

-

Privileged Scaffold: It is a core structural motif in Sphingosine-1-phosphate receptor 1 (S1P1) agonists (e.g., Ozanimod analogs) and anti-inflammatory agents.

This guide details the synthesis, tautomeric behavior, and regioselective functionalization of this building block, moving beyond standard textbook descriptions to address practical laboratory challenges.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity.[2] While often named as an "-ol" (hydroxyl), the compound exists predominantly as the 5(4H)-one (carbonyl) tautomer in both solid state and solution.[2]

Tautomeric Equilibrium

The proton resides on the N4 nitrogen, rendering the carbonyl oxygen a hydrogen bond acceptor and the N-H a donor.[2] This mimics the electronics of a carboxylic acid but with a different steric profile.[2]

Figure 1: Tautomeric equilibrium favoring the 5(4H)-one form. The acidity (pKa ~6.[2]5) allows deprotonation under mild basic conditions.[2]

Synthesis Protocol: The "Amidoxime Route"

The most robust synthesis involves the cyclization of isobutyramidoxime with a carbonyl source.[2] While phosgene was historically used, 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (DEC) are now preferred for safety and yield.

Protocol A: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one

Reagents:

-

Isobutyronitrile (1.0 eq)[2]

-

Hydroxylamine hydrochloride (1.1 eq)[2]

-

Sodium ethoxide (NaOEt) or Triethylamine (Et3N)[2]

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq) OR Diethyl Carbonate/NaOEt

-

Solvent: Ethanol (Step 1), DMF or Toluene (Step 2)

Step-by-Step Methodology:

-

Amidoxime Formation:

-

Dissolve hydroxylamine HCl (1.1 eq) in Ethanol. Add NaOEt (1.1 eq) at 0°C to generate free hydroxylamine.[2]

-

Add Isobutyronitrile (1.0 eq) dropwise.[2]

-

Reflux for 6–12 hours.[2] Monitor by TLC (Polar mobile phase).[2]

-

Checkpoint: Concentrate and crystallize the Isobutyramidoxime intermediate.[2] (MP: ~60°C).[2]

-

-

Cyclization (CDI Method - Recommended):

-

Dissolve Isobutyramidoxime (1.0 eq) in anhydrous DMF or THF.[2]

-

Add CDI (1.2 eq) portion-wise at 0°C (Gas evolution: CO2).[2]

-

Stir at RT for 1 hour, then heat to 80–100°C for 2–4 hours.

-

Workup: Pour into ice water. Acidify with 1M HCl to pH ~3. The product usually precipitates as a white solid.[2]

-

Purification: Recrystallization from Hexane/EtOAc.[2]

-

Yield Expectation: 75–85% Key Spectroscopic Data:

-

IR: Strong C=O stretch at ~1740–1760 cm⁻¹.[2]

-

1H NMR: Isopropyl methine septet (~2.9 ppm), Methyl doublet (~1.2 ppm), Broad NH singlet (~12 ppm).[2]

Functionalization & Regioselectivity

The 1,2,4-oxadiazol-5-one ring is an ambident nucleophile . Upon deprotonation, the negative charge delocalizes between N2, N4, and the exocyclic Oxygen.

The Regioselectivity Rule[2]

-

N2-Alkylation: Favored by soft electrophiles and steric hindrance at C3. In 3-isopropyl variants, N2 alkylation is often the major product (60–80%) due to the steric bulk of the isopropyl group shielding N4.[2]

-

N4-Alkylation: Favored by acylation or specific directing groups, but often minor in simple alkylations.

-

O-Alkylation: Rare, usually requires silver salts (Ag2CO3).

Protocol B: Regioselective N-Alkylation

Objective: Attach a linker (e.g., benzyl or alkyl chain) to the ring.[2]

| Parameter | Condition A (N2-Dominant) | Condition B (N4-Optimization) |

| Base | K2CO3 (Weak, anhydrous) | NaH (Strong, irreversible) |

| Solvent | Acetone or Acetonitrile | DMF or THF |

| Temperature | Reflux (56–80°C) | 0°C to RT |

| Major Product | N2-Alkyl (Typical) | Mixture (N2/N4) |

Experimental Procedure (General Alkylation):

-

Dissolve 3-isopropyl-1,2,4-oxadiazol-5(4H)-one (1.0 eq) in Acetone.

-

Add K2CO3 (1.5 eq) and stir for 30 mins.

-

Critical Step: The products (N2 vs N4 isomers) usually have distinct Rf values.

-

Separate via flash column chromatography (Hexane/EtOAc gradient).[2]

Figure 2: Divergent reactivity pathways. N2-alkylation is typically preferred for 3-substituted oxadiazolones.

Applications in Drug Design

Bioisosterism Case Study

The 3-isopropyl-1,2,4-oxadiazol-5-one moiety is a direct replacement for isobutyric acid or isobutyramide .

-

Acidity: The N-H proton (pKa ~6.[2]5) mimics the carboxylate proton (pKa ~4.5), allowing it to exist as an anion at physiological pH (7.4), maintaining electrostatic interactions with arginine/lysine residues in binding pockets.[2]

-

Lipophilicity: It is significantly more lipophilic (LogP ~0.[2]9) than the corresponding carboxylate (LogP < 0), improving BBB penetration and oral bioavailability.[2]

S1P1 Receptor Agonists

In the design of S1P1 agonists (e.g., similar to Ozanimod or Etrasimod), the oxadiazole ring serves as a rigid linker that orients the lipophilic tail (isopropyl/phenyl) and the polar head group.[2]

-

Design Tip: If using this block for S1P1, the N2-alkyl chain often carries the polar head group (amino acid mimic), while the C3-isopropyl group fits into the hydrophobic pocket of the receptor.[2]

References

-

Bioisosterism of 1,2,4-Oxadiazoles

-

S1P1 Agonist Design

-

Synthesis & Regioselectivity

-

Tautomerism Data

Sources

- 1. scielo.br [scielo.br]

- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Tertiary Amines as Temporary Masked Secondary Amines: A Direct Access to 5-Dialkylamino-1,2,4-oxadiazoles from 1,2,4-Oxadiazol-5(4H)-ones [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 3-substituted-1,2,4-oxadiazol-5-ols

Application Note: Microwave-Assisted Synthesis of 3-Substituted-1,2,4-Oxadiazol-5-ols

Abstract

This technical guide details the high-efficiency synthesis of 3-substituted-1,2,4-oxadiazol-5-ols (and their 5-one tautomers) using microwave-assisted organic synthesis (MAOS). Targeted at medicinal chemists, this protocol replaces traditional multi-hour reflux methods with a rapid (<30 min), high-yielding workflow. We focus on the cyclization of amidoximes using 1,1'-Carbonyldiimidazole (CDI) or alkyl chloroformates as "C1" synthons. The guide addresses critical mechanistic nuances, including tautomeric equilibrium and the "self-validating" nature of the O-acylation/cyclization cascade.

Introduction & Scientific Rationale

The Pharmacophore

The 1,2,4-oxadiazol-5-ol scaffold is a privileged structure in drug discovery.[1] It serves as a non-hydrolyzable bioisostere for carboxylic acids (

The Tautomerism Challenge

Researchers must recognize that this species exists in a tautomeric equilibrium between the hydroxy (5-ol) and keto (5-one) forms. While often named as "ols" in chemical catalogs, X-ray crystallography and NMR data confirm that the 5-one form predominates in the solid state and in most solvents.

Key Insight: Synthetic protocols target the formation of the 5-one; however, acidic workup often isolates the species in a form that behaves like a weak acid (the 5-ol).

Why Microwave Irradiation?

Conventional synthesis involves heating amidoximes with phosgene equivalents (highly toxic) or diethyl carbonate (slow, requires NaOEt) for 12-24 hours. Microwave irradiation offers:

-

Dielectric Heating: Polar solvents (DMF, DMSO) couple efficiently, rapidly reaching the activation energy required for the intramolecular cyclization step.

-

Cleaner Profiles: Rapid heating minimizes the thermal decomposition of the labile amidoxime starting material.

Mechanistic Pathway

The reaction proceeds via a two-step cascade:

-

O-Acylation: The amidoxime oxygen attacks the carbonyl electrophile (CDI or Chloroformate).

-

Cyclodehydration: The amino nitrogen attacks the carbonyl carbon, ejecting the leaving group (imidazole or alcohol) to close the ring.

Figure 1: Mechanistic pathway for the conversion of amidoximes to 1,2,4-oxadiazol-5-ones.[2]

Experimental Protocol

Method A: The CDI Route (Green & Recommended)

This method is preferred for its operational simplicity and avoidance of halogenated reagents.

Reagents:

-

Substrate: Aryl or Alkyl Amidoxime (1.0 equiv)

-

C1 Source: 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) or DIEA (1.2 equiv)

-

Solvent: Anhydrous DMF or MeCN (Polarity is crucial for MW absorption)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amidoxime (1.0 mmol) in anhydrous DMF (3 mL).

-

Activation: Add CDI (1.2 mmol) in one portion.

-

Observation: Gas evolution (

) may occur if the amidoxime is wet; ensure dryness. Stir at Room Temperature (RT) for 5 minutes to allow O-acylation.

-

-

Base Addition: Add DBU (1.0 mmol).

-

Irradiation: Cap the vial. Irradiate using the following parameters:

-

Temperature: 110 °C

-

Time: 15 minutes

-

Mode: Dynamic (Hold time)

-

Stirring: High

-

-

Workup (The "Self-Validating" Step):

-

Pour the reaction mixture into ice-cold 1M HCl (20 mL).

-

Validation: A precipitate should form immediately. This is the protonated 5-one/5-ol.

-

Filter the solid, wash with water, and dry.

-

If no precipitate forms (rare for aryls), extract with EtOAc, wash with brine (3x to remove DMF), dry over

, and concentrate.

-

Method B: The Chloroformate Route

Use this if the CDI byproducts (imidazole) interfere with purification or if the substrate is sterically hindered.

Reagents:

-

Ethyl Chloroformate (1.2 equiv)

-

Pyridine or

(2.0 equiv) -

Solvent: Toluene (requires doping with ionic liquid for MW) or DMF.

Procedure:

-

Dissolve Amidoxime and Base in DMF.

-

Add Ethyl Chloroformate dropwise at

(exothermic). -

Seal and Irradiate at 130 °C for 20 minutes .

-

Acidic workup as above.

Optimization & Troubleshooting

Optimization Matrix

Use this table to adjust conditions if yields are low (<50%).

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Temperature | 110 °C | Increase to 140–150 °C | Promotes ring closure of steric substrates. |

| Solvent | DMF | Switch to MeCN or DMSO | MeCN simplifies workup; DMSO absorbs MW better. |

| Base | DBU | Switch to | Weaker base reduces side reactions for sensitive R-groups. |

| Time | 15 min | Extend to 30 min | Only necessary for electron-deficient aryls. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting workflow for incomplete reactions.

Safety & Sustainability

-

Pressure Hazards: DMF expands significantly upon heating. Ensure the microwave vial is rated for the pressure (typically up to 20 bar). Do not fill vials >60% volume.

-

Reagent Handling: CDI is moisture sensitive. Store in a desiccator. Hydrolyzed CDI (imidazole +

) is inactive. -

Green Chemistry: Method A (CDI) is preferred as it avoids toxic phosgene derivatives and chlorinated solvents.

References

-

Kaboudin, B., & Navaee, K. (2003).[3][4] One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation Under Solvent-Free Condition. Heterocycles. Retrieved from [Link]

-

Wang, Y., et al. (2005).[5] Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. Retrieved from [Link]

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism).

-

Sidneva, V.V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing ring opening of 1,2,4-oxadiazol-5-one in basic conditions

This technical guide is structured as a specialized support center resource, designed for immediate application by medicinal chemists and process development scientists.

Topic: Prevention of Ring Opening in Basic Media Ticket Type: Synthetic Methodology / Stability Optimization Applicable For: Carboxylic acid bioisostere synthesis, Sartan-like scaffolds, Peptidomimetics.

Executive Summary: The "Achilles' Heel" at C5

The 1,2,4-oxadiazol-5-one (often referred to as "oxadiazolone") is a critical bioisostere for the carboxylic acid group (

In basic conditions, particularly with unhindered nucleophiles (e.g.,

Mechanistic Troubleshooting (The "Why")

Understanding the failure mode is the first step to prevention. The oxadiazolone ring is electronically similar to an activated ester or a cyclic carbonate.

The Degradation Pathway

The C5 position is highly electrophilic. Hard nucleophiles attack here, breaking the C5-O1 bond. This leads to decarboxylation and the formation of an amidoxime (often seen as a polar baseline spot on TLC/LCMS).

Figure 1: The primary degradation pathway. Attack at C5 leads to irreversible ring opening and decarboxylation.

Critical Stability Factors

| Parameter | Effect on Stability | Recommendation |

| C3 Substituent | Electron-withdrawing groups (e.g., | Use milder bases for EWG-substituted rings. |

| Nucleophile Size | Small, hard nucleophiles ( | Use bulky bases ( |

| Counter-ion | Prefer |

Synthetic Optimization (The "How")

Protocol A: N-Alkylation without Ring Opening

The most common operation is alkylating the N4 position. Since the

Recommended Reagents:

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetone (dry).

-

Temperature: Room Temperature (

).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 1,2,4-oxadiazol-5-one in anhydrous DMF (

concentration). -

Deprotonation: Add 1.5 eq of powdered, dry

. Stir for 15 minutes at RT.[1]-

Note: The solution may not become homogeneous; this is normal.

-

-

Addition: Add 1.1 eq of the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

-

Monitoring: Stir at RT. Monitor by TLC/LCMS.[1]

-

Success Marker: Conversion to a slightly less polar spot (N-alkyl product).

-

Failure Marker: Appearance of a very polar spot (Amidoxime) or gas evolution (decarboxylation).

-

-

Workup: Dilute with EtOAc, wash with dilute citric acid or ammonium chloride (pH ~5-6). Avoid strong basic washes.

Protocol B: Suzuki Coupling on a C3-Aryl Substituent

If you must perform a cross-coupling reaction on a pre-existing oxadiazolone ring, you face a dilemma: Suzuki couplings require base.

Strategy: Use a base that is strong enough to activate the boronic acid but too bulky/weak to attack the oxadiazolone C5.

-

Preferred Base:

(anhydrous) or -

Avoid:

, -

Solvent System: Dioxane/Water (9:1). Keep water content minimal to reduce hydrolysis risk.

Decision Logic for Base Selection

Use this logic flow to select the appropriate conditions for your specific substrate.

Figure 2: Base selection logic to minimize C5 attack.

Frequently Asked Questions (FAQ)

Q: I see a new peak in LCMS with M-44 mass. What is it?

A: This is the classic signature of ring degradation. The "M-44" corresponds to the loss of

-

Fix: Switch from hydroxide/alkoxide bases to Carbonate bases. Lower the reaction temperature.

Q: Can I use NaH for alkylation? A: Yes, but with extreme caution. NaH is non-nucleophilic sterically, but the generated oxadiazolone anion is naked and reactive. If your solvent is "wet," the NaH generates NaOH, which immediately destroys the ring.

-

Verdict: Only use NaH if you are working under strictly anhydrous conditions.

is generally safer and sufficient due to the acidity of the NH.

Q: How do I remove the oxadiazolone protecting group if I want to open it?

A: To intentionally open the ring (e.g., to reveal an amidine), use

Q: Is the O-alkylation product possible? A: Yes. Alkylation of the carbonyl oxygen (O-alkylation) is a competing reaction, though N-alkylation is usually thermodynamically preferred.

-

Tip: Solvent effects matter. DMF/DMSO favor N-alkylation. Non-polar solvents might increase O-alkylation ratios.

References

-

pKa and Electronic Properties

- Source: ResearchG

-

Detail: The pKa of 1,2,4-oxadiazol-5-ones is typically 5.1–6.6, rendering them acidic enough for weak bases.[2]

-

Hydrolysis Mechanism

- Source: Journal of Medicinal Chemistry / NIH PubMed.

- Detail: Detailed mechanistic view of the hydrolysis of oxadiazole-based inhibitors, confirming the C5

-

Synthetic Applications & Stability

- Source: Chemical Reviews / MDPI.

- Detail: Optimization of reaction conditions for oxadiazolone derivatives, emphasizing the use of alkoxides only under specific, controlled conditions.

-

General Reactivity & Rearrangements

- Source: Comprehensive Heterocyclic Chemistry II.

-

Detail: Covers the Boulton-Katritzky rearrangement and ring-opening sensitivities.

Sources

Technical Support Center: Solubility Enhancement of 3-Isopropyl-1,2,4-Oxadiazole Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 3-isopropyl-1,2,4-oxadiazole intermediates. The 1,2,4-oxadiazole ring is a stable and versatile scaffold in medicinal chemistry, but its derivatives can often present solubility issues that hinder downstream applications.[1][2] This resource is designed to provide you with the mechanistic understanding and practical protocols to overcome these hurdles.

I. Understanding the Core Problem: Physicochemical Properties of 3-Isopropyl-1,2,4-Oxadiazole

The solubility of a molecule is dictated by its structure. The 3-isopropyl-1,2,4-oxadiazole core possesses both polar and non-polar characteristics that influence its behavior in various solvents.

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle contains one oxygen and two nitrogen atoms, contributing to its polarity and ability to form hydrogen bonds.[1] However, the ring itself has a low level of aromaticity, which can affect its interactions with solvents.

-

The 3-Isopropyl Group: This non-polar alkyl substituent significantly impacts the molecule's overall lipophilicity.

-

Substituents at the 5-Position: The nature of the functional group at the 5-position is a critical determinant of solubility. For instance, an amine group at this position introduces both hydrogen bond donor and acceptor sites, potentially increasing aqueous solubility, especially in acidic conditions.[3]

A key challenge with many oxadiazole derivatives is their tendency to form stable crystal lattices, which requires significant energy to overcome during dissolution.[4][5][6][7]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My 3-isopropyl-1,2,4-oxadiazole intermediate has very low solubility in aqueous buffers, leading to inconsistent results in my biological assays. What's my first step?

A1: This is a frequent challenge. The initial approach should be a systematic assessment of the compound's solubility profile.

-

pH-Dependent Solubility Profiling: If your intermediate has ionizable groups (e.g., an amino group), its solubility will likely be pH-dependent.[3][8] You should measure the solubility across a range of physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).[9] For a weakly basic compound, decreasing the pH should increase solubility due to the formation of a more soluble salt.[3][8]

-

Co-solvent Systems: If pH adjustment is insufficient or not applicable, explore the use of water-miscible organic co-solvents. A common starting point is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay medium.[8] It's crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid artifacts in biological assays.[8] Other pharmaceutically acceptable co-solvents to screen include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[9]

Q2: I've tried using DMSO, but my compound precipitates out when I dilute it into the aqueous assay buffer. What are my other options?

A2: Precipitation upon dilution is a classic sign of a compound "crashing out" of solution when it hits a less favorable solvent environment. Here are several advanced strategies to consider:

-

Amorphous Solid Dispersions (ASDs): This is a powerful technique for enhancing the solubility of poorly water-soluble drugs.[10][11][12] In an ASD, the crystalline structure of your compound is disrupted by dispersing it at a molecular level within a polymer matrix.[11] This higher-energy amorphous form has a greater solubility than its crystalline counterpart.[13] You can prepare ASDs using techniques like spray-drying or hot-melt extrusion.[13][14]

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate your lipophilic 3-isopropyl-1,2,4-oxadiazole intermediate, forming an inclusion complex that has improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

-

Salt Formation: If your intermediate has a suitable ionizable group, forming a salt can dramatically increase its solubility.[15] This involves reacting your compound with an acid or base to create a more water-soluble salt form.

Q3: My compound's poor solubility is also making it difficult to purify by chromatography. What can I do?

A3: Solubility issues during purification can lead to poor separation and recovery.

-

Solvent System Optimization: For column chromatography, a systematic screen of solvent systems is essential. If your compound is poorly soluble in common non-polar solvents like hexanes, you may need to use a stronger, more polar mobile phase. Adding a small amount of a "solubilizing" solvent like dichloromethane or a few drops of methanol to your mobile phase can sometimes help.

-

Temperature Modification: In some cases, running the chromatography at a slightly elevated temperature can improve solubility and peak shape. However, you must ensure your compound is stable at the higher temperature.

III. Frequently Asked Questions (FAQs)

Q1: How do I accurately measure the solubility of my 3-isopropyl-1,2,4-oxadiazole intermediate?

A1: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[16][17][18] This involves adding an excess of your solid compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.[16][17]

Q2: What are some key physicochemical parameters I should determine for my intermediate to guide my solubility enhancement strategy?

A2: Beyond solubility, you should determine the following:

-

LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of your compound and helps predict its absorption and distribution characteristics.[9]

-

pKa: If your molecule has ionizable groups, knowing the pKa is essential for optimizing pH-based solubility enhancement.[8]

-

Melting Point and Crystal Form (Polymorphism): A high melting point can indicate a very stable crystal lattice that is difficult to dissolve. Identifying different polymorphic forms is also important, as they can have different solubilities.

Q3: Are there any structural modifications I can make to the 3-isopropyl-1,2,4-oxadiazole scaffold to improve solubility?

A3: Yes, a medicinal chemistry approach can be very effective. Consider the following:

-

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase aqueous solubility by providing more sites for hydrogen bonding.

-

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often considered a bioisostere for esters and amides. Exploring other heterocyclic scaffolds with similar electronic properties but different solubility profiles can be a viable strategy.

IV. Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method

Objective: To accurately measure the equilibrium solubility of a 3-isopropyl-1,2,4-oxadiazole intermediate in a given solvent.

Materials:

-

Test compound

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC-UV or LC-MS for quantification

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).[17]

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[16]

-

Phase Separation: After incubation, centrifuge the vials to pellet the excess undissolved solid.[16]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the response to a standard calibration curve.[17]

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µM.[17]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate of a poorly soluble 3-isopropyl-1,2,4-oxadiazole intermediate by converting it into an amorphous solid dispersion.[9]

Materials:

-

3-isopropyl-1,2,4-oxadiazole intermediate

-

Polymer (e.g., PVP K30, HPMC, Soluplus®)

-

Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer

-

Rotary evaporator

-

Mortar and pestle

-

Sieve (e.g., 100-mesh)

Methodology:

-

Selection of Drug-to-Polymer Ratio: Start by preparing dispersions at various ratios (e.g., 1:1, 1:3, 1:5 w/w drug-to-polymer) to identify the optimal composition.[9]

-

Dissolution: Accurately weigh and dissolve the desired amounts of the intermediate and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[9]

-

Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[9]

-

Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

-

Processing: Scrape the solid material from the flask and gently pulverize it using a mortar and pestle to obtain a fine powder.[9]

-

Sieving: Pass the powder through a sieve to ensure a uniform particle size distribution.[9]

-

Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to compare the dissolution rate against the pure crystalline drug.[9]

V. Data Presentation & Visualization

Table 1: Illustrative Solubility Data for a Hypothetical 3-Isopropyl-1,2,4-Oxadiazole Intermediate

| Solvent System | Solubility (µg/mL) |

| Water | < 1 |

| PBS (pH 7.4) | 2.5 |

| 0.1 N HCl (pH 1.2) | 50.7 |

| 5% DMSO in PBS | 15.3 |

| 20% HP-β-CD in Water | 150.2 |

Diagram 1: Decision-Making Workflow for Solubility Enhancement

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Encapsulation of a lipophilic drug within a cyclodextrin molecule.

VI. References

-

Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions. Retrieved from

-

Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Retrieved from

-

Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from

-

Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Retrieved from

-

Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). PMC. Retrieved from

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from

-

1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Retrieved from

-

Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds. Retrieved from

-

A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020, December 9). PMC. Retrieved from

-

A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (n.d.). RSC Publishing. Retrieved from

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from

-

Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from

-

Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Retrieved from

-

(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025, October 12). ResearchGate. Retrieved from

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed. Retrieved from

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from

-

Solving Poor Solubility to Unlock a Drug's Potential. (2025, March 12). Pharmaceutical Technology. Retrieved from

-

Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. Retrieved from

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023, November 10). CrystEngComm (RSC Publishing). Retrieved from

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from

-

Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from

-

(PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved from

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). PMC. Retrieved from

-

Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Retrieved from

-

Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Retrieved from

-

Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. (2023, November 10). ResearchGate. Retrieved from

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). CrystEngComm (RSC Publishing). Retrieved from

Sources

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. seppic.com [seppic.com]

- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. contractpharma.com [contractpharma.com]

- 14. ascendiacdmo.com [ascendiacdmo.com]

- 15. tabletscapsules.com [tabletscapsules.com]

- 16. raytor.com [raytor.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

Technical Support Center: Controlling Regioselectivity in 1,2,4-Oxadiazol-5-one Alkylation

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and process scientists dealing with the regioselective alkylation of 1,2,4-oxadiazol-5-ol derivatives. Because these compounds exist in a tautomeric equilibrium with their 1,2,4-oxadiazol-5(4H)-one form, they act as ambident nucleophiles. Controlling whether the alkyl group attaches to the nitrogen (N4) or the oxygen (O5) requires precise manipulation of reaction conditions, solvents, and electrophiles.

Frequently Asked Questions (FAQs) on Reaction Causality

Q1: Why does my alkylation reaction yield a mixture of isomers? A: The 1,2,4-oxadiazol-5-ol core deprotonates to form an ambident anion where the negative charge is delocalized between the N4 nitrogen and the O5 oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the N4 position is relatively softer and more nucleophilic, making it the thermodynamically preferred site for alkylation under standard basic conditions[1]. The O5 position is harder and typically requires specific kinetic control or hard electrophiles to react preferentially.

Q2: How can I force the reaction to yield the O-alkylated product? A: To achieve O-alkylation, you must block the more reactive N4 position or use a hard electrophile. The most reliable method is using Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene. The silver cation (Ag⁺) strongly coordinates to the nitrogen atom (a soft-soft interaction), sterically and electronically shielding it. This leaves the oxygen atom free to attack the electrophile[2]. Alternatively, using hard alkylating agents like alkyl triflates or Meerwein's salt (trialkyloxonium tetrafluoroborates) shifts the preference toward the harder oxygen atom.

Q3: Is the Mitsunobu reaction effective for these substrates? A: Yes. The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD/DIAD) is highly effective for N-alkylation of 1,2,4-oxadiazol-5-ones. The reaction typically proceeds via an alkoxyphosphonium intermediate, and the softer N4 nucleophile attacks the activated alcohol, resulting in excellent N-selectivity (>95%)[3][4].

Q4: How do I distinguish the N- and O-alkylated isomers analytically? A: ¹³C NMR is the most definitive self-validating tool. In N-alkylated 1,2,4-oxadiazolidin-5-ones, the C5 carbonyl carbon typically resonates strongly downfield at 166–170 ppm due to the eclipsing N2 lone pair[1][5]. In contrast, the O-alkylated 1,2,4-oxadiazole (a fully conjugated aromatic system) shifts the C5 signal to a different environment (typically 161-163 ppm), often easily distinguishable by 2D HMBC correlations between the new alkyl protons and the C5 carbon.

Mechanistic & Decision Workflows

Mechanistic pathways dictating O- vs N-alkylation in 1,2,4-oxadiazol-5-ones.

Decision tree for selecting the appropriate alkylation protocol.

Quantitative Data: Condition Matrix